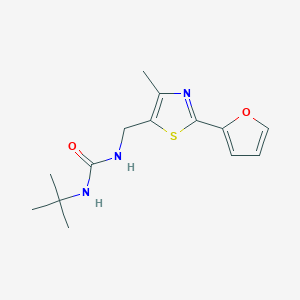
1-(2-Aminoethoxy)-2-methyl-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[2-(2-aminoethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride” is similar in structure . It’s a solid with a molecular weight of 220.66 . Another related compound is “1-(2-aminoethoxy)-2-ethoxyethane hydrochloride” which is an oil with a molecular weight of 169.65 .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the synthesis of “2-(2-aminoethoxy)ethanol” involves the reaction of diethylene glycol (DEG) with ammonia in a continuous mode in a hydrogen atmosphere in the presence of a catalyst . Another method involves producing “2-(2-phthalimidoethoxy)ethanol” by reacting “5-tosyloxy-3-oxapentanol” with potassium phthalate and converting it to “2-(2-aminoethoxy)ethanol” by reacting it with hydrazine monohydrate .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various techniques such as ion chromatography .Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and can involve various steps. For instance, the reaction of “2-(2-aminoethoxy)ethanol” with other compounds can lead to the formation of bioconjugate materials for applications such as drug delivery and protein labeling .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds vary. For instance, “2-(2-Aminoethoxy)ethanol” is a liquid with a boiling point of 218-224 °C and a density of 1.048 g/mL at 25 °C .Applications De Recherche Scientifique
Hydrophobicity/Hydrophilicity Studies
- A study by Koga et al. (2011) utilized 1-propanol probing methodology to determine the relative hydrophobicity/hydrophilicity indices of various solutes, including 2-butoxyethanol and tetramethyl urea. This research contributes to understanding the hydrophilic nature of molecules similar in structure to 1-(2-Aminoethoxy)-2-methyl-2-propanol hydrochloride (Koga, Westh, Nishikawa, & Subramanian, 2011).
Synthesis of Oxazolines and Thiazolines
- Katritzky et al. (2004) demonstrated the use of microwave reactions for synthesizing oxazolines and thiazolines, employing 2-amino-2-methyl-1-propanol as a starting material. This showcases the compound's utility in facilitating the creation of complex organic structures (Katritzky, Cai, Suzuki, & Singh, 2004).
Isotope Labeling in Synthesis
- Iida et al. (2008) synthesized 1-Amino-2-[3-13C]propanol hydrochloride, a compound structurally similar to the one , demonstrating its relevance in the synthesis of isotopically labeled molecules, crucial for various research applications, including tracing and imaging studies (Iida, Nakajima, & Kajiwara, 2008).
Applications in Medicinal Chemistry
- The synthesis of 1-[(1-methylethyl)amino]-3-{[(4-methyl-thio)-1-naphthalenyl]OXY}-2-propanol hydrochloride by Gransden et al. (1983) highlights the role of similar compounds in medicinal chemistry, particularly in the development of antihypertensive drugs (Gransden, Roth, & Takahashi, 1983).
Chemical Catalysis and Reactions
- A study by Jovanovic et al. (2006) on the synthesis of beta-blockers used a compound structurally related to 1-(2-Aminoethoxy)-2-methyl-2-propanol hydrochloride, demonstrating its potential application in catalytic processes and chemical synthesis (Jovanovic et al., 2006).
Environmental Applications: CO2 Capture
- Research by Barzagli et al. (2018) investigated the efficiency of CO2 uptake by various amines, including 2-amino-2-methyl-1-propanol, highlighting the environmental applications of such compounds in carbon capture technologies (Barzagli, Giorgi, Mani, & Peruzzini, 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-aminoethoxy)-2-methylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2.ClH/c1-6(2,8)5-9-4-3-7;/h8H,3-5,7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJGKTCECJGPAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCCN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethoxy)-2-methyl-2-propanol hydrochloride | |
CAS RN |
947664-21-3 |
Source


|
| Record name | 1-(2-aminoethoxy)-2-methylpropan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride](/img/structure/B2412465.png)

![N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2412468.png)
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B2412469.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2412470.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2412471.png)
![6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2412472.png)


![1-Methyl-6-oxo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B2412481.png)
![2-(2-methoxyphenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2412484.png)


![2-[(3S,3As,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-yl]acetic acid](/img/structure/B2412488.png)